molecular formula C5H9N3O B2667134 (dimethyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 1823967-14-1

(dimethyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No.: B2667134
CAS No.: 1823967-14-1
M. Wt: 127.147
InChI Key: QVDPIHKJPWCHTP-UHFFFAOYSA-N
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Description

(dimethyl-1H-1,2,3-triazol-5-yl)methanol is a chemical building block of significant interest in medicinal chemistry and drug discovery, with the CAS Number 1823967-14-1 . It has a molecular formula of C5H9N3O and a molecular weight of 127.14 g/mol . Its structure is defined by the SMILES string CC1=C(N(N=N1)C)CO . This compound is part of the 1,2,3-triazole chemical class, which is widely recognized for its versatility in chemical synthesis and its presence in biologically active molecules . Specifically, 1,2,3-triazole and its derivatives are extensively researched as key scaffolds for developing potent enzyme inhibitors. Recent scientific literature highlights that 1,2,3-triazolium salts, closely related to this compound, exhibit excellent inhibition of cholinesterase enzymes (ChEs) . These enzymes are crucial targets for therapeutic interventions in neurodegenerative diseases, suggesting that this compound serves as a valuable precursor or intermediate for synthesizing such potential inhibitors . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this building block to explore new chemical spaces in the development of novel pharmaceutical candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dimethyltriazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4-5(3-9)8(2)7-6-4/h9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDPIHKJPWCHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of Dimethyl 1h 1,2,3 Triazol 5 Yl Methanol

Reactions of the 1,2,3-Triazole Nucleus

The 1,2,3-triazole ring is an aromatic, π-excessive heterocyclic system. acs.org This aromaticity confers significant stability to the ring, making it generally robust under various reaction conditions. nih.govmdpi.com However, the ring's atoms still possess specific electronic characteristics that permit a range of chemical modifications.

Electrophilic and Nucleophilic Substitutions on the Triazole Ring

Direct electrophilic substitution on the carbon atoms of the 1,2,3-triazole ring is generally challenging due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring towards electrophilic attack. However, reactions with electrophiles can occur, often targeting the ring's nitrogen atoms. N-unsubstituted or N-H triazoles readily react with various electrophilic agents, leading to N-alkylation or N-acylation. researchgate.net The regioselectivity of these reactions (attack at N1, N2, or N3) is influenced by the substituents on the triazole ring and the nature of the electrophile.

To facilitate substitution at the ring carbons, activation strategies are often necessary. For instance, the conversion of a triazole to its N-oxide derivative can activate the C5-position towards both electrophilic and nucleophilic attack. rsc.org These activated N-oxides can be halogenated, and the resulting halotriazoles can then undergo nucleophilic substitution with a variety of nucleophiles. Subsequent deoxygenation provides access to a wide array of C5-substituted 1,2,3-triazoles. rsc.org

Nucleophilic substitution on a non-activated triazole ring is rare and typically requires a good leaving group, such as a halogen, at the target position. researchgate.net For example, 5-iodo-1,2,3-triazoles, which are readily accessible through copper-catalyzed cycloaddition reactions, can undergo nucleophilic substitution with various nucleophiles. researchgate.net

Functionalization at Triazole Ring Positions (e.g., C5-position)

The C5-position of 1,4-disubstituted 1,2,3-triazoles is the most common site for further functionalization. This is often achieved through deprotonation of the C5-H using a strong base, such as an organolithium reagent, to form a triazolyl anion. This anion then acts as a potent nucleophile, reacting with a wide range of electrophiles to introduce new substituents at the C5-position.

Recent advances in C-H functionalization have provided metal-catalyzed methods for directly coupling aryl groups and other fragments to the C5-position of N-substituted triazoles, avoiding the need for pre-functionalization. researchgate.net Additionally, the introduction of a sulfone group at the C5-position of a related fused triazole system has been shown to create a versatile reactive handle, facilitating transformations like SNAr reactions and metal-catalyzed couplings. nih.govrsc.org

Chemical Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group at the C5 position of (dimethyl-1H-1,2,3-triazol-5-yl)methanol is a primary alcohol, and as such, it undergoes the typical reactions of this functional group. These transformations are crucial for modifying the side chain and incorporating the triazole moiety into larger, more complex molecules.

Derivatization to Ethers and Esters

The hydroxyl group can be readily converted into ether and ester functionalities. Etherification can be achieved under various conditions, such as the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., sodium hydride) and then reacted with an alkyl halide. nih.gov This method has been used to link triazole-methanol units to other molecular scaffolds. nih.gov

Esterification is another common transformation, typically accomplished by reacting the alcohol with a carboxylic acid (Fischer esterification), acid chloride, or acid anhydride. These reactions are often catalyzed by an acid or a base. Such derivatizations are widely used to create hybrid molecules where the triazole unit is connected to another pharmacophore or functional group via an ester linkage. acs.org

Reaction TypeReagentsProduct
Etherification1. Sodium Hydride (NaH) 2. Benzyl (B1604629) Halide (e.g., BnBr)(Dimethyl-1H-1,2,3-triazol-5-yl)methyl benzyl ether
Esterification1. Acyl Chloride (e.g., Acetyl Chloride) 2. Base (e.g., Pyridine)(Dimethyl-1H-1,2,3-triazol-5-yl)methyl acetate
Esterification1. Carboxylic Acid 2. Acid Catalyst (e.g., H₂SO₄)(Dimethyl-1H-1,2,3-triazol-5-yl)methyl ester

Oxidation Reactions of the Alcohol Functionality

The primary alcohol of the hydroxymethyl group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are effective for the selective oxidation of the hydroxymethyl group to the corresponding 5-formyl-1,2,3-triazole. These triazole aldehydes are valuable intermediates for further transformations, including Wittig reactions, reductive aminations, and the synthesis of fused heterocyclic systems. mdpi.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or ruthenium tetroxide (RuO₄), can oxidize the primary alcohol directly to a 1,2,3-triazole-5-carboxylic acid. These carboxylic acid derivatives are important synthons for creating amides, esters, and other acid derivatives, facilitating their incorporation into peptides or polymers. nih.gov

Desired ProductTypical Oxidizing Agent(s)
1,2,3-Triazole-5-carbaldehydePyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)
1,2,3-Triazole-5-carboxylic acidPotassium permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄)

Role of this compound as a Synthon for Elaborated Structures

This compound is a valuable synthon, or building block, for the construction of more elaborate and complex molecules, particularly in the field of medicinal chemistry. The 1,2,3-triazole core is often employed as a stable and rigid linker or as a bioisostere for an amide bond. nih.govnih.gov

The hydroxymethyl group provides a key point of attachment and modification. For example, after conversion of the alcohol to a better leaving group (e.g., a tosylate or halide), the side chain can participate in nucleophilic substitution reactions to connect the triazole core to other molecular fragments. The synthesis of various biologically active compounds, including anticancer and antimicrobial agents, often involves the use of triazole-based building blocks derived from such functionalized methanol (B129727) precursors. nih.govmdpi.com

Furthermore, the dual functionality of the molecule allows for sequential or orthogonal chemical modifications. The hydroxymethyl group can be transformed first, followed by functionalization of the triazole ring, or vice versa. This versatility makes this compound and its derivatives powerful tools for creating diverse molecular architectures and for the assembly of complex hybrid molecules and fused heterocyclic systems. rsc.orgsemanticscholar.org

Stability and Degradation Pathways of this compound

The stability of the heterocyclic ring is a crucial factor in determining the application and environmental fate of a chemical compound. The 1,2,3-triazole ring, the core structure of this compound, is generally recognized for its significant stability, which is attributed to its aromatic character. This inherent stability makes the triazole moiety resistant to various degradative processes, including metabolic breakdown, reduction, hydrolysis, and oxidation.

Research into the stability of various 1,2,3-triazole derivatives indicates that the ring system itself is robust. For instance, studies on more complex molecules incorporating the 1,2,3-triazole core have shown that this moiety often remains intact under conditions that would degrade other functional groups. The triazole ring's stability is a key feature that has led to its incorporation into a wide range of applications, from pharmaceuticals to materials science.

While specific experimental data on the degradation of this compound is not extensively available in the public domain, general principles of heterocyclic chemistry and findings from related triazole compounds can provide insights into its likely stability and potential degradation pathways.

Thermal Stability

Generally, 1,2,3-triazole derivatives exhibit good thermal stability. The decomposition of the triazole ring, when it occurs at elevated temperatures, often involves the extrusion of a molecule of nitrogen (N₂). The specific decomposition temperature and the precise nature of the resulting products would be influenced by the substituents on the triazole ring. For this compound, the presence of the methyl and hydroxymethyl groups would play a role in its thermal degradation profile.

Hydrolytic Stability

The 1,2,3-triazole ring is known to be resistant to hydrolysis under both acidic and basic conditions. This stability is a consequence of the delocalization of electrons within the aromatic ring system, which reduces the susceptibility of the ring's bonds to nucleophilic attack by water or hydroxide (B78521) ions. Therefore, this compound is expected to be stable in aqueous environments across a range of pH values under normal conditions.

Photolytic Stability

The photochemical behavior of 1,2,3-triazole derivatives can vary depending on the specific substituents and the presence of photosensitizers. Some studies on other triazole-containing compounds have explored their photocatalytic degradation, which typically involves reactive oxygen species, such as hydroxyl radicals. These highly reactive species can attack the triazole ring, potentially leading to hydroxylation and eventual ring-opening. However, in the absence of such photocatalytic conditions, the inherent aromaticity of the triazole ring suggests a degree of stability towards direct photolysis by ambient light.

Oxidative and Reductive Stability

The 1,2,3-triazole ring is generally resistant to both oxidation and reduction under mild conditions. The electron-rich nature of the ring system makes it less susceptible to oxidation, while its aromaticity provides a barrier to reduction. Significant degradation through these pathways would likely require harsh reagents or specific catalytic systems.

Potential Degradation Pathways

Based on the general chemistry of 1,2,3-triazoles and related heterocyclic compounds, several potential degradation pathways for this compound can be postulated, although these would likely require forcing conditions:

Oxidation of the hydroxymethyl group: The primary alcohol functional group could be oxidized to an aldehyde or a carboxylic acid without affecting the triazole ring itself.

Ring cleavage: Under more extreme conditions, such as high-energy UV radiation in the presence of a photocatalyst or strong oxidizing agents, the triazole ring could undergo cleavage. The initial steps might involve hydroxylation of the ring, followed by bond scission and the formation of smaller, acyclic molecules. The ultimate degradation products under such conditions would likely be simple inorganic molecules such as carbon dioxide, water, and nitrogen gas.

It is important to note that the specific conditions required for these degradation pathways and the identity of the resulting products would need to be confirmed through dedicated experimental studies on this compound.

Interactive Data Table: General Stability of the 1,2,3-Triazole Ring

Degradation ProcessGeneral Stability of 1,2,3-Triazole RingInfluencing Factors
Thermal HighSubstituents on the ring, temperature
Hydrolytic High (Resistant to acid and base)pH, temperature
Photolytic Moderate to High (in the absence of photosensitizers)Wavelength of light, presence of photosensitizers
Oxidative High (under mild conditions)Nature of the oxidizing agent
Reductive High (under mild conditions)Nature of the reducing agent

Advanced Spectroscopic and Structural Elucidation of Dimethyl 1h 1,2,3 Triazol 5 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the definitive assignment of atoms and their connectivity within triazole derivatives. nih.gov

Proton NMR spectra provide information on the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of (dimethyl-1H-1,2,3-triazol-5-yl)methanol, key diagnostic signals include those from the two methyl groups, the hydroxymethyl proton, the methylene (B1212753) protons, and the triazole ring proton (if present).

The chemical shift of the triazole ring proton is particularly informative. For 1,4-disubstituted 1,2,3-triazoles, the C5-H proton typically appears as a singlet in the downfield region of 8.00–8.75 ppm. nih.gov For instance, in (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, the triazole proton signal is observed at 8.01 ppm. rsc.org

The methyl groups on the triazole ring generally resonate in the range of 2.4 to 2.8 ppm. unn.edu.ngnih.gov For example, the ¹H NMR spectrum of 4-(5-Methyl-1H-1,2,3-triazole-1-yl) benzoic acid shows a singlet for the methyl protons at 2.41 ppm. nih.gov

The protons of the hydroxymethyl group (-CH₂OH) exhibit characteristic signals. The methylene protons (CH₂) typically appear as a singlet or a doublet, as seen in (1-benzyl-1H-1,2,3-triazol-4-yl)methanol where they are a doublet at 4.50 ppm. rsc.org The hydroxyl proton (OH) signal is often a broad singlet or a triplet, with its chemical shift being sensitive to solvent and concentration; in the same benzyl-substituted example, it appears as a triplet at 5.15 ppm. rsc.org

The chemical shifts can be influenced by the solvent used for analysis. unn.edu.ng

Table 1: Representative ¹H NMR Data for this compound Derivatives

Compound/Moiety Functional Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol Triazole C5-H 8.01 s - rsc.org
-CH₂- (benzyl) 5.57 s - rsc.org
-OH 5.15 t 5.0 rsc.org
-CH₂OH 4.50 d 5.0 rsc.org
4-(5-Methyl-1H-1,2,3-triazol-1-yl) derivative -CH₃ 2.41-2.8 s - unn.edu.ngnih.gov

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the triazole ring are diagnostic for the substitution pattern. For 1,4-disubstituted 1,2,3-triazoles, the signals for the C4 and C5 carbons typically appear in the ranges of 139.27–148.64 ppm and 122.46–127.49 ppm, respectively. nih.gov In the case of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, the triazole C4 and C5 carbons resonate at 148.2 ppm and 122.0 ppm. rsc.org

The carbon of the hydroxymethyl group (-CH₂OH) is typically found further upfield. For (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, this signal is at 53.2 ppm. rsc.org The methyl group carbons attached to the triazole ring are expected to have chemical shifts in the aliphatic region, with reported values around 11.0 to 20.0 ppm for related structures. semanticscholar.org

Table 2: Representative ¹³C NMR Data for 1,2,3-Triazole Derivatives

Compound/Moiety Carbon Atom Chemical Shift (δ, ppm) Reference
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol C4 (Triazole) 148.2 rsc.org
C5 (Triazole) 122.0 rsc.org
-CH₂OH 53.2 rsc.org
-CH₂- (benzyl) 55.5 rsc.org
1,4-disubstituted 1,2,3-triazoles C4 (Triazole) 139.27 - 148.64 nih.gov
C5 (Triazole) 122.46 - 127.49 nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound derivatives, key absorption bands correspond to the O-H, C-H, and various triazole ring vibrations.

The most prominent feature in the IR spectrum is typically a strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol group, which is usually observed in the region of 3200–3400 cm⁻¹. nih.govrsc.org For example, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol displays a broad singlet at 3237 cm⁻¹. rsc.org The presence of intramolecular hydrogen bonding can shift this band to higher frequencies, such as 3380 cm⁻¹ in certain dihydroxymethyl-triazole derivatives. nih.gov

Other significant absorptions include C-H stretching from the methyl and methylene groups, C-O stretching of the alcohol, and characteristic vibrations of the 1,2,3-triazole ring, which involve C=N and N=N stretching. rsc.orgunn.edu.ng

Table 3: Characteristic IR Absorption Bands for Triazole Methanol (B129727) Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity Reference
Hydroxyl (-OH) O-H stretch 3200 - 3400 Strong, Broad nih.govrsc.org
Phenyl C-H C-H stretch ~3125 Weak rsc.org
Triazole Ring Ring vibrations ~1456 Weak rsc.org
Alcohol C-O C-O stretch 1013 - 1220 Medium-Strong rsc.org

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly employed for the analysis of triazole derivatives. rsc.orgunn.edu.ng

For the parent compound this compound (C₅H₉N₃O), the calculated monoisotopic mass is 127.07456 Da. uni.lu In mass spectra, this compound would typically be observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. HRMS provides highly accurate mass measurements, allowing for the confirmation of the molecular formula. For example, the related (1-benzyl-1H-1,2,3-triazol-4-yl)methanol was identified as its sodium adduct [M+Na]⁺ with a measured m/z of 212.0788, which closely matches the calculated value of 212.0794 for C₁₀H₁₁N₃ONa. rsc.org

Analysis of fragmentation patterns can further corroborate the proposed structure, although detailed fragmentation studies for the specific target compound are not widely published.

Table 4: Predicted and Experimental Mass Spectrometry Data for Triazole Alcohols

Compound Formula Adduct Calculated m/z Found m/z Technique Reference
This compound C₅H₉N₃O [M+H]⁺ 128.08184 - Predicted uni.lu
[M+Na]⁺ 150.06378 - Predicted uni.lu
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol C₁₀H₁₁N₃O [M+Na]⁺ 212.0794 212.0788 HRMS rsc.org

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and three-dimensional arrangement of atoms in the crystal lattice. This technique has been used to unambiguously confirm the structures of various 1,2,3-triazole derivatives. nih.govvibgyorpublishers.org

For [1-(2,5-dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol, a closely related structure, X-ray analysis revealed that the dihedral angle between the triazole and benzene (B151609) rings is 87.51 (12)°. researchgate.net The study also identified an intramolecular N-H···Cl hydrogen bond. In the crystal lattice, molecules form supramolecular layers through intermolecular O-H···N(ring) and N-H···O(hydroxy) hydrogen bonds. These layers are further connected by π–π stacking interactions between benzene rings, with an inter-centroid distance of 3.7789 (13) Å, and C—Cl···π interactions. researchgate.net Such detailed structural insights are crucial for understanding intermolecular forces and solid-state packing.

Table 5: Example Crystallographic Data for a Triazole Derivative

Parameter Value
Compound 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 100.5010(10)
β (°) 98.6180(10)
γ (°) 103.8180(10)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This method serves to verify the empirical formula and purity of a synthesized substance. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. vibgyorpublishers.org

For the parent compound this compound (C₅H₉N₃O, Molecular Weight: 127.14 g/mol ), the calculated elemental composition is C, 47.23%; H, 7.14%; N, 33.04%; O, 12.58%. Experimental results for related triazole derivatives typically show close agreement with calculated values, often within ±0.4%. rsc.orgresearchgate.net

Table 6: Example of Elemental Analysis Data for a Triazole Derivative

Compound Formula Analysis % C % H % N Reference
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol C₁₀H₁₁N₃O Calculated 63.48 5.86 22.20 rsc.org
Found 63.56 5.81 22.43 rsc.org
9-([1-...-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole derivative C₂₆H₂₃N₅O Calculated 74.10 5.46 16.62 vibgyorpublishers.org

Computational and Theoretical Investigations of Dimethyl 1h 1,2,3 Triazol 5 Yl Methanol Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

No specific DFT calculations for the molecular geometry or electronic structure of (dimethyl-1H-1,2,3-triazol-5-yl)methanol have been found in the reviewed literature.

A typical DFT study would involve optimizing the molecule's geometry using a functional like B3LYP with a basis set such as 6-311++G(d,p) to determine the most stable three-dimensional structure. semanticscholar.org This process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. For example, a study on a different triazole derivative calculated N–N and N=N bond lengths in the triazole ring, comparing them with experimental X-ray data to validate the computational model. nih.gov

Furthermore, DFT calculations are used to determine electronic properties. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insight into the molecule's kinetic stability and electronic transport properties. nih.gov Molecular Electrostatic Potential (MEP) maps would also be generated to visualize electron density distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Mechanistic Insights into Reactions Involving this compound

There are no published computational studies detailing reaction mechanisms specifically involving this compound.

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. Researchers can model the entire reaction pathway, identifying transition states, intermediates, and products. By calculating the energy barriers (activation energies) for each step, the most favorable reaction pathway can be determined. For instance, DFT has been used to analyze the [3+2] heterocyclization for the synthesis of 1,2,4-triazole (B32235) derivatives, identifying the rate-determining step and confirming the feasibility of the reaction under certain conditions. zsmu.edu.ua Such studies provide a molecular-level understanding that complements experimental observations. nih.gov

Conformational Analysis and Tautomerism Studies

Specific conformational analyses or tautomerism studies for this compound are not available in the scientific literature.

For a molecule with rotatable bonds, such as the C-C bond between the triazole ring and the methanol (B129727) group, conformational analysis would be performed. This involves calculating the potential energy surface by systematically rotating the bond to identify stable conformers (energy minima) and the energy barriers between them. Studies on bi-1,2,3-triazole, for example, have used DFT to scan the potential energy surface and identify multiple stable conformers. ekb.eg

Tautomerism is a key feature of 1,2,3-triazoles. Computational studies on C5-substituted 1,2,3-triazoles have shown that the relative stability of the 1H- and 2H-tautomers is strongly influenced by the substituent. researchgate.net Calculations of the Gibbs free energy in both the gas phase and in solution are used to predict the predominant tautomeric form in different environments. researchgate.net

Intermolecular Interactions and Self-Assembly Prediction (e.g., hydrogen bonding, π-π stacking)

Predictions of intermolecular interactions and self-assembly specific to this compound have not been found in published research.

The presence of a hydroxyl group and the nitrogen atoms in the triazole ring makes this compound a candidate for forming strong intermolecular interactions, particularly hydrogen bonds. Computational methods can predict these interactions by analyzing the molecular structure and electrostatic potential. In the solid state, these interactions dictate the crystal packing. For example, the crystal structure analysis of [1-(2,5-Dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol revealed supramolecular layers formed via O-H···N and N-H···O hydrogen bonds, as well as π-π stacking between aromatic rings. researchgate.net Energy framework calculations can also be employed to quantify the electrostatic and dispersion contributions to the total interaction energy between molecular pairs in a crystal lattice. mdpi.com

Spectroscopic Property Predictions via Computational Methods

There are no computationally predicted spectroscopic data available for this compound.

Computational methods are frequently used to predict spectroscopic properties, which aids in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts are often correlated with experimental values to confirm molecular structures, especially for complex systems with dynamic equilibria like tautomers. nih.gov

IR Spectroscopy: DFT calculations can predict vibrational frequencies. The calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the theoretical model. These predicted spectra help in assigning the vibrational modes observed in experimental IR and Raman spectra. dnu.dp.uaresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to absorption maxima (λ_max_) in UV-Vis spectra. semanticscholar.org This can help assign the nature of electronic transitions, such as n→π* or π→π*.

Without specific published data for this compound, the tables and detailed research findings requested cannot be generated.

Role As a Synthetic Building Block and Precursor in Advanced Materials and Chemical Systems

Ligand Design in Coordination Chemistry

The nitrogen-rich 1,2,3-triazole ring is a well-established motif in the design of ligands for transition metal complexes. These complexes are pivotal in catalysis, materials science, and bioinorganic chemistry.

The nitrogen atoms of the triazole ring in compounds structurally similar to (dimethyl-1H-1,2,3-triazol-5-yl)methanol can act as effective donors for transition metal ions. The arrangement of these nitrogen atoms allows for the formation of stable chelate rings, which enhances the stability of the resulting metal complexes. Computational studies on various 1,2,3-triazole-based ligands have provided insights into their coordination properties with transition metals, highlighting the structural, electronic, and spectroscopic aspects of the complexation process. researchgate.net The specific chelation behavior of this compound would be influenced by the steric and electronic effects of the dimethyl substitution on the triazole ring.

The ability of triazole-containing ligands to coordinate with metal ions can be harnessed to construct intricate supramolecular assemblies. These ordered structures are formed through non-covalent interactions, including metal-ligand coordination and hydrogen bonding, the latter being facilitated by the hydroxyl group of the methanol (B129727) moiety. researchgate.net In some instances, the self-assembly of metal complexes with triazole-based ligands can lead to the formation of metallogels, which are gel-like materials with a network structure held together by metal-ligand coordination bonds. These materials have potential applications in areas such as catalysis and smart materials. While specific examples involving this compound are not readily found, the general principles of supramolecular chemistry suggest its potential in forming such organized structures. researchgate.net

Precursor in Functional Material Synthesis

The bifunctional nature of this compound, possessing both a triazole ring and a hydroxyl group, makes it an attractive precursor for the synthesis of functional materials, including polymers and chemical sensors.

The 1,2,3-triazole unit is increasingly being incorporated into polymer backbones to create materials with tailored properties. rsc.org The synthesis of such polymers often utilizes "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective method for forming the triazole ring. mdpi.com While this compound itself would likely be a monomer integrated into a polymer, the general field of triazole-containing polymers is rapidly expanding. These polymers can exhibit enhanced thermal stability and may find use in a variety of applications, including as optical brightening agents. researchgate.net The hydroxyl group of this compound could be used for further functionalization or as a point of attachment to a polymer chain.

Applications in Chemical Sensing and Detection

The 1,2,3-triazole scaffold is a key component in the design of chemosensors for the detection of various analytes, including metal ions and anions. bohrium.com The triazole ring can act as a binding site, and when coupled with a signaling unit (such as a fluorophore), the binding event can produce a detectable change in the optical or electrochemical properties of the sensor. researchgate.net The ability of the triazole nitrogen atoms to coordinate with metal ions makes triazole-based sensors particularly effective for detecting specific metal cations. sci-hub.se The design of such sensors often involves the strategic placement of donor atoms to achieve high selectivity for the target analyte.

Advanced Chemical Applications in Non-Biological Contexts

Beyond the applications in materials science, the unique electronic properties of the 1,2,3-triazole ring suggest that its derivatives could have roles in other advanced chemical applications. For instance, the high dipole moment of the triazole ring can influence the properties of molecules in which it is incorporated. While specific non-biological applications of this compound are not well-documented, the broader class of triazole compounds is being explored in various fields of chemical research.

Corrosion Inhibition Studies

While specific research on the corrosion inhibition properties of this compound is not extensively documented in publicly available literature, the broader class of 1,2,3-triazole derivatives has been widely investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. rjptonline.orgnih.gov The protective action of these compounds is generally attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. rjptonline.org

Studies on structurally similar compounds, such as (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) and (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol (PTM), have demonstrated their potential as corrosion inhibitors for mild steel in 1.0 M HCl. Research indicates that PTM exhibits a higher inhibition efficiency compared to BTM, a difference attributed to the stronger interaction of the pyridine (B92270) segment of PTM with the steel surface in an aqueous system. The triazole derivatives can adsorb on the mild steel surface by sharing the lone pair electrons of nitrogen atoms with iron atoms or by accepting electrons from the iron surface.

The following table presents a summary of the inhibition efficiencies of some 1,2,3-triazole derivatives, providing a comparative context for the potential performance of this compound.

CompoundConcentration (mM)Inhibition Efficiency (%)MetalCorrosive MediumReference
(1-p-tolyl-1H-1,2,3-triazol-4-yl)methanol (TTM)1.0 x 10⁻³81Steel1.0 M HCl nih.gov
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate1.0 x 10⁻³95.3Mild Steel1.0 M HCl nih.gov
2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide1.0 x 10⁻³95.0Mild Steel1.0 M HCl nih.gov
4-[1-(4-Methoxy-phenyl)-1H- nih.govresearchgate.nettriazol-4-ylmethyl]-morpholine (MPTM)0.9 (900 ppm)94Mild Steel1.0 M HCl researchgate.net

The data suggests that the inhibition efficiency is dependent on the specific molecular structure of the triazole derivative. The presence of different substituents on the triazole ring can significantly impact the compound's ability to protect the metal surface. Further experimental studies would be necessary to determine the specific corrosion inhibition efficiency of this compound.

Role in Agrochemical Development (as a synthetic component)

The 1,2,3-triazole moiety is a key structural feature in a variety of agrochemicals, particularly fungicides and herbicides. While direct applications of this compound in commercial agrochemicals are not widely reported, its structural motifs are present in molecules investigated for such purposes. The triazole ring is known to be a crucial pharmacophore in many antifungal agents, where it functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Research into 1,2,3-triazole derivatives has demonstrated their potential as effective antifungal agents against a range of plant pathogens. For instance, a series of 1,2,3-triazole phenylhydrazone derivatives were synthesized and evaluated for their in-vitro antifungal activities against four phytopathogenic fungi: Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici. researchgate.net One of the synthesized compounds, 5p , exhibited significant anti-phytopathogenic activity, with EC₅₀ values of 0.18, 2.28, 1.01, and 1.85 μg mL⁻¹, respectively. researchgate.net In vivo testing also demonstrated the effectiveness of compound 5p in controlling rice sheath blight, rape sclerotinia rot, and fusarium head blight. researchgate.net

The following table summarizes the in-vitro antifungal activity of selected 1,2,3-triazole phenylhydrazone derivatives.

CompoundEC₅₀ (μg mL⁻¹) against R. solaniEC₅₀ (μg mL⁻¹) against S. sclerotiorumEC₅₀ (μg mL⁻¹) against F. graminearumEC₅₀ (μg mL⁻¹) against P. capsiciReference
5p 0.182.281.011.85 researchgate.net

Furthermore, various 1,2,3-triazole derivatives have been reported to possess herbicidal activities. nih.gov The structural diversity that can be achieved by modifying the substituents on the triazole ring allows for the fine-tuning of their biological activity and selectivity. The this compound, with its reactive hydroxyl group, could serve as a valuable intermediate for the synthesis of a library of new triazole-based compounds to be screened for potential agrochemical applications.

Utilization in Dyes and Photographic Materials

The 1,2,3-triazole ring is a versatile component in the synthesis of various functional organic materials, including dyes and materials for photographic applications. The triazole moiety can act as a stable linker unit and can also influence the photophysical properties of the final molecule.

In the field of dyes, 1,2,3-triazoles can be incorporated into the molecular structure of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes often involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component. Triazole derivatives can be utilized either as the diazo component or the coupling component, leading to the formation of dyes with a wide range of colors and properties. The triazole ring can contribute to the thermal and chemical stability of the dye molecule.

In photographic materials, triazole derivatives, particularly benzotriazoles, are well-known as antifoggants and stabilizers in silver halide emulsions. google.com These compounds adsorb to the surface of the silver halide grains and can help to prevent the formation of fog (unwanted density in the unexposed areas of the photographic material) during storage and processing. While the use of this compound itself is not specifically documented, the general class of triazoles plays a significant role in this application. The ability of the triazole ring to interact with silver ions is a key factor in its stabilizing effect. The specific structure of the triazole derivative, including the nature of its substituents, can influence its effectiveness as an antifoggant and its impact on the sensitometric properties of the photographic emulsion, such as speed and contrast.

Future Directions and Emerging Research Avenues for Dimethyl 1h 1,2,3 Triazol 5 Yl Methanol Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of triazole derivatives has been revolutionized by "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). chemijournal.comiosrjournals.org However, the future of synthesizing (dimethyl-1H-1,2,3-triazol-5-yl)methanol will likely concentrate on greener and more sustainable methodologies that improve efficiency and reduce environmental impact.

Key research avenues include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and increase yields for various triazole derivatives. rsc.org Future studies will likely adapt microwave-assisted protocols for the efficient synthesis of this compound, minimizing energy consumption and solvent use.

Ultrasound Irradiation: Sonication is another green chemistry tool that can promote chemical reactions, such as the [3+2] cycloaddition used to form triazole rings, leading to excellent yields in shorter timeframes. mdpi.com

Green Catalysts and Solvents: Research will likely move towards replacing traditional copper catalysts with more benign and recyclable catalytic systems, such as copper nanoparticles supported on nanocellulose. mdpi.com The use of water as a green solvent in these syntheses is also a growing area of interest. researchgate.net

One-Pot Reactions: The development of one-pot, multi-component reactions will be a priority. researchgate.net These processes, which combine several synthetic steps into a single procedure without isolating intermediates, improve efficiency and reduce waste, representing a more sustainable pathway to functionalized triazoles.

Table 1: Comparison of Synthetic Routes for Triazole Derivatives

Feature Conventional Heating Future Sustainable Routes
Energy Source Oil bath, heating mantle Microwaves, Ultrasound
Reaction Time Hours to days Minutes to hours rsc.org
Solvents Often organic solvents (e.g., DMF) Water, Ethanol, or solvent-free conditions researchgate.netrsc.org
Catalyst Homogeneous metal catalysts Heterogeneous, recyclable catalysts mdpi.com
Efficiency Moderate yields, multiple steps High yields, one-pot procedures researchgate.netrsc.org

Exploration of Advanced Catalytic Applications

The unique electronic properties and ability of the 1,2,3-triazole ring to coordinate with metals make it a valuable component in catalyst design. researchgate.netnih.gov The this compound molecule is particularly promising as a ligand due to the presence of multiple coordination sites: the nitrogen atoms of the triazole ring and the oxygen atom of the methanol (B129727) group.

Future research in this area is expected to explore:

Transition Metal Catalysis: The development of novel transition metal complexes where this compound acts as a ligand. These new catalysts could be applied to a wide range of organic transformations, including cross-coupling reactions and cycloadditions. huji.ac.il The specific substitution pattern may influence the catalyst's selectivity and activity.

Organocatalysis: Triazole derivatives are increasingly being used in anion-binding organocatalysis. researchgate.net The polarized C-H bonds of the triazole ring can engage in non-covalent interactions, making this compound a candidate for designing new metal-free catalysts for asymmetric synthesis.

Heterogenized Catalysts: Anchoring catalysts derived from this compound onto solid supports like SBA-15 silica (B1680970) could lead to highly efficient and recyclable heterogeneous catalysts. huji.ac.il This approach aligns with the principles of green chemistry by simplifying catalyst recovery and reuse.

Table 2: Potential Catalytic Applications

Catalysis Type Potential Reaction Role of this compound
Transition Metal C-C Cross-Coupling Forms stable, active complexes with metals like Ruthenium or Palladium huji.ac.il
Organocatalysis Asymmetric Alkylation Acts as an anion-binding catalyst via hydrogen bonding researchgate.net
Photoredox Catalysis Synthesis of 1,4-DTs Component of a light-harvesting catalytic system mdpi.com

Integration into Complex Molecular Architectures

The 1,2,3-triazole ring is exceptionally stable under various conditions, making it an ideal linker for connecting different molecular fragments. nih.gov The hydroxyl group of this compound provides a convenient attachment point for incorporating this moiety into larger, more complex structures.

Emerging trends will likely focus on:

Medicinal Chemistry: Using the compound as a scaffold to build novel therapeutic agents. The triazole core is a known pharmacophore found in antimicrobial and anticancer agents, and the methanol group allows for conjugation to other bioactive molecules to create hybrid drugs with potentially enhanced efficacy. nih.govfrontiersin.orgnih.gov

Bioconjugation: Employing "click" reactions to attach this compound to biomacromolecules such as peptides or proteins. This can be used to modify their properties or to develop new diagnostic tools.

Supramolecular Chemistry: The ability of the triazole ring to participate in hydrogen bonding and π-π stacking interactions makes it a valuable building block for constructing complex supramolecular assemblies and interlocked molecules like rotaxanes and catenanes. nih.gov

Advanced Materials Applications and Performance Optimization

Triazole derivatives are increasingly being incorporated into advanced materials due to their thermal stability and coordination capabilities. researchgate.netchemijournal.com The specific structure of this compound offers unique opportunities for creating functional materials.

Future research is anticipated in the following areas:

Coordination Polymers: The triazole moiety can coordinate with various metal ions to form coordination polymers. Research will likely explore how the steric and electronic properties of the dimethyl and methanol substituents influence the structure and function of these materials, which have potential applications in sensing and electronics.

Corrosion Inhibitors: Benzotriazole is a well-known corrosion inhibitor, and research into other triazole derivatives for this purpose is ongoing. wikipedia.org The specific functional groups on this compound could enhance its ability to adsorb onto metal surfaces and provide superior protection against corrosion.

Table 3: Potential Advanced Materials and Applications

Material Type Role of this compound Potential Application
Metal-Organic Framework (MOF) Functionalized organic linker Gas storage, catalysis chemijournal.comchemijournal.com
Coordination Polymer Ligand for metal centers Chemical sensors, conductive materials
Polymer Additive Stabilizer, functional monomer Enhanced thermal stability, corrosion inhibition wikipedia.org

Q & A

Q. What are the common synthetic routes for (dimethyl-1H-1,2,3-triazol-5-yl)methanol?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,2,3-triazole formation. For example, terminal alkynes react with azides under mild conditions to yield 1,4-disubstituted triazoles . Post-synthetic modifications, such as methylation or hydroxylation, can introduce the dimethyl and methanol groups. Solvent choice (e.g., DMF or aqueous mixtures) and catalyst loading (e.g., CuSO₄·5H₂O with sodium ascorbate) are critical for yield optimization.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. The hydroxyl proton in the methanol group appears as a broad singlet (~1–5 ppm), while triazole protons resonate between 7.5–8.5 ppm.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL ( ) resolves the 3D structure. For example, PDB entries 5s9r and 7mce ( ) illustrate triazole-containing ligands in complex with BRD4, highlighting bond angles and packing interactions .

Q. What are the typical applications of this compound in supramolecular or coordination chemistry?

The triazole ring acts as a versatile ligand for metal coordination (e.g., Cu²⁺, Zn²⁺) in metallogels or frameworks. demonstrates that triazole-carboxylic acid derivatives form stable coordination polymers, suggesting analogous applications for this compound in designing functional materials .

Advanced Research Questions

Q. How can crystallographic disorder in the triazole ring be addressed during refinement?

Disorder arises from dynamic motion or overlapping electron density. SHELXL’s PART and EADP commands ( ) refine partial occupancies, while DFIX and SADI restraints maintain geometric consistency. For example, rotational disorder in the dimethyl group can be modeled using split positions with occupancy constraints .

Q. What computational strategies are employed to study electronic properties and regiochemical outcomes?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO), and electrostatic potentials. and highlight DFT’s role in correlating triazole substitution patterns (e.g., 1,2,3- vs. 1,2,4-triazole) with stability and reactivity .

Q. How does regioselectivity in triazole synthesis impact biological activity?

The 1,2,3-triazol-5-yl isomer (vs. 1,2,3-triazol-4-yl) influences binding interactions in enzymatic pockets. For instance, shows that triazole connectivity affects inhibitory potency in acetylcholinesterase complexes. Molecular docking (e.g., AutoDock Vina) can predict binding modes of the methanol-substituted derivative .

Q. What experimental and theoretical methods resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR (solution state) and SC-XRD (solid state) arise from conformational flexibility. Hybrid approaches include:

  • Variable-temperature NMR to probe dynamic behavior.
  • Periodic DFT calculations (e.g., CASTEP) to compare solid-state and gas-phase geometries .

Methodological Notes

  • Synthesis Optimization : Use high-throughput screening (e.g., parallel reactions in microplates) to test azide/alkyne ratios and catalyst systems.
  • Crystallization : Co-crystallize with bromodomains (as in ) for structural biology applications.
  • Data Validation : Cross-validate computational results with experimental SC-XRD and spectroscopic data to ensure accuracy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.